Molecular Structure & Chemical Architecture of 2-Chloro-3-fluoro-4-methylquinoline
Technical Monograph | Version 1.0 Executive Summary: The Tri-Functionalized Scaffold 2-Chloro-3-fluoro-4-methylquinoline represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Unlike simple quin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph | Version 1.0
Executive Summary: The Tri-Functionalized Scaffold
2-Chloro-3-fluoro-4-methylquinoline represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Unlike simple quinolines, this molecule integrates three distinct chemical handles—a nucleophilic leaving group (2-Cl), an electronic modulator (3-F), and a steric/benzylic anchor (4-Me)—within a rigid bicyclic aromatic system.
This guide dissects the molecular architecture, synthetic pathways, and reactivity profiles of this compound, designed for researchers optimizing kinase inhibitors, fluoroquinolone antibiotics, or PET radiotracers.
Structural Analysis & Electronic Properties
Geometric & Electronic Configuration
The quinoline core is planar, but the substituents induce specific electronic perturbations that define its reactivity.
Parameter
Value (Calc.)
Description
Molecular Formula
CHClFN
Halogenated heteroaromatic
Molecular Weight
195.62 g/mol
Fragment-like (Rule of 3 compliant)
Topological PSA
12.89 Ų
High membrane permeability predicted
C2-Cl Bond Length
~1.73 Å
Lengthened by ring nitrogen electron withdrawal
Dipole Moment
~3.5 D
Directed towards the electronegative N1-C2-C3 vector
The "Push-Pull" Electronic Map
The reactivity of this molecule is governed by the interplay between the nitrogen atom and the halogens:
N1 (Pyridine Nitrogen): Acts as an electron sink, activating the C2 and C4 positions for nucleophilic attack.
C2-Chlorine: The primary leaving group.[1] Its lability is enhanced by the adjacent N1 and the inductive withdrawal from the C3-Fluorine.[1]
C3-Fluorine: A critical bioisostere for hydrogen.[1] It exerts a strong inductive effect (-I), lowering the LUMO energy of the ring and increasing the electrophilicity of C2 and C4. It is generally resistant to displacement.
C4-Methyl: Provides a steric block to C4-nucleophilic attack, directing incoming nucleophiles almost exclusively to C2.[1]
Synthetic Pathways[1][2]
Primary Route: De Novo Ring Construction
The most authoritative method for synthesizing 2-Chloro-3-fluoro-4-methylquinoline avoids late-stage fluorination (which is difficult) by building the fluorine into the acyclic precursor.[1]
Protocol: The Knorr-Type Cyclization Approach
Precursor Assembly: Condensation of aniline with ethyl 2-fluoro-3-oxobutanoate (an
CO or EtN), polar aprotic solvent (DMF, DMSO), 60-100°C.
Mechanism: Addition-Elimination.[1] The Meisenheimer complex is stabilized by the N1 nitrogen.
Role of C3-F: The fluorine atom at C3 inductively stabilizes the intermediate anion, accelerating the reaction rate at C2 compared to the non-fluorinated analog.
Palladium-Catalyzed Couplings[1]
Suzuki-Miyaura: C2-Cl couples with aryl boronic acids.[1]
Buchwald-Hartwig: C2-Cl couples with amines (useful if S
Figure 1: Reactivity flowchart demonstrating the orthogonal functionalization pathways available for the scaffold.
Spectroscopic Characterization (Predicted)
Researchers should validate the structure using the following signature signals:
H NMR (400 MHz, CDCl
)
2.60 - 2.70 ppm (s, 3H): C4-Methyl group.[1] Note: May show small doublet splitting ( Hz) due to long-range coupling with C3-F.
7.50 - 8.20 ppm (m, 4H): Aromatic protons of the benzene ring (H5-H8).[1]
H8 (adjacent to N) typically most deshielded (~8.1 ppm).
F NMR
-110 to -130 ppm (s): Single fluorine signal.[1] This is a clean diagnostic peak confirming C3 substitution.
Mass Spectrometry (ESI/EI)
Molecular Ion (M+): 195/197 (3:1 ratio due to
Cl/Cl isotope pattern).
Fragmentation: Loss of Cl (M-35) or Methyl (M-15) are common fragmentation pathways.[1]
References
Meth-Cohn, O., et al. (1981).[3] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link
Foundational text on Vilsmeier-Haack cycliz
Domagala, J. M., et al. (1986). "Structure-activity relationships of the quinolone antibacterials." Journal of Medicinal Chemistry, 29(3), 394-404. Link
Establishes the SAR of C3-F and its role in DNA gyrase binding.[1]
Grov, N., et al. (2024).[4] "Recent Development of Fluoroquinolone Derivatives as Anticancer Agents." Molecules, 29(15).[4] Link
Reviews the modification of the quinoline core, specifically at C2 and C3, for oncology applic
PubChem Compound Summary. "2-Chloro-4-methylquinoline."[1][5] National Center for Biotechnology Information. Link
Source for physicochemical properties of the parent scaffold.[3]
A Guide to the Medicinal Chemistry of 3-Fluoroquinoline Derivatives: From Antibacterial Agents to Novel Therapeutic Frontiers
Abstract The 3-fluoroquinoline scaffold represents a cornerstone in medicinal chemistry, initially rising to prominence through the development of highly successful fluoroquinolone antibiotics. The strategic placement of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3-fluoroquinoline scaffold represents a cornerstone in medicinal chemistry, initially rising to prominence through the development of highly successful fluoroquinolone antibiotics. The strategic placement of a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position creates a pharmacophore with potent biological activity. While its legacy is rooted in combating bacterial infections through the dual inhibition of DNA gyrase and topoisomerase IV, recent decades have witnessed a strategic repurposing of this privileged structure.[1][2] This guide provides an in-depth technical exploration of the synthesis, mechanism of action, and structure-activity relationships (SAR) of 3-fluoroquinoline derivatives across diverse therapeutic landscapes. We will dissect the causal chemistry that underpins their antibacterial efficacy and delve into the rational design strategies that have pivoted this scaffold towards promising applications in oncology and virology, offering researchers and drug development professionals a comprehensive view of this versatile molecular framework.[3][4]
Part 1: Foundational Principles of 3-Fluoroquinoline Medicinal Chemistry
The Quinoline Core and the Impact of C-6 Fluorination
The quinolone journey began with nalidixic acid, a 1,8-naphthyridine derivative discovered in the 1960s.[2] However, its clinical utility was limited. The breakthrough came with the introduction of a fluorine atom at the C-6 position. This single atomic substitution dramatically enhances the potency of these compounds. The high electronegativity of fluorine serves two primary purposes: it improves cellular penetration into bacteria and enhances the binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.[5][6] This modification was a pivotal moment in the evolution from simple quinolones to the powerful fluoroquinolone class, which includes blockbuster drugs like ciprofloxacin and levofloxacin.[2][7]
The 3-Carboxylic Acid Group: An Anchor for Biological Activity
The carboxylic acid moiety at the C-3 position, in conjunction with the 4-oxo group, is indispensable for the biological activity of fluoroquinolones.[6] This keto-acid arrangement is crucial for binding to the target enzymes. It forms a key interaction within the enzyme-DNA complex, effectively "poisoning" the enzyme and preventing the re-ligation of cleaved DNA strands, which ultimately leads to bacterial cell death.[5][8] Furthermore, this position serves as a critical handle for chemical modification. While esterification or amidation can create prodrugs, more complex heterocyclic systems can be appended to the C-3 position to fundamentally alter the compound's therapeutic profile, shifting its activity from antibacterial to anticancer.[1][9]
Part 2: Core Therapeutic Applications & Mechanisms
Antibacterial Agents: A Legacy of Potency
The primary application of 3-fluoroquinoline derivatives remains the treatment of bacterial infections. Their broad-spectrum activity covers a wide range of Gram-negative and Gram-positive pathogens.[10][11]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones execute their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12]
DNA Gyrase (Topoisomerase II): Primarily the target in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the DNA, a process vital for relieving torsional stress during DNA replication and transcription.[13]
Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme's primary role is to separate interlinked daughter chromosomes following replication.[14]
Inhibition of these enzymes by fluoroquinolones stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, cell death.[8]
Caption: Dual inhibition of DNA gyrase and topoisomerase IV by 3-fluoroquinolones.
Structure-Activity Relationship (SAR) for Antibacterial Potency
Decades of research have established a clear SAR for antibacterial fluoroquinolones.[15][16]
N-1 Position: A cyclopropyl group is often optimal for broad-spectrum activity and potency (e.g., ciprofloxacin).[17]
C-7 Position: A heterocyclic amine, such as a piperazine or pyrrolidine ring, is crucial for the spectrum of activity, potency, and pharmacokinetic properties.[18] Modifications here can expand activity against Gram-positive and atypical bacteria.[19]
C-8 Position: A halogen (e.g., F) or a methoxy group can enhance activity against anaerobic and Gram-positive bacteria.[20]
Caption: Key structure-activity relationships for antibacterial 3-fluoroquinolones.
Anticancer Agents: Repurposing a Scaffold for Oncology
A fascinating development has been the repurposing of the fluoroquinolone scaffold to create potent anticancer agents.[3] This shift in therapeutic focus requires deliberate structural modifications to change the drug's target from bacterial enzymes to their human homologues.[9]
Mechanism of Action: Inhibition of Human Topoisomerase II
Many successful anticancer drugs, like doxorubicin, function by inhibiting human topoisomerase II.[9] Certain 3-fluoroquinoline derivatives have been shown to act through a similar mechanism.[21] They intercalate into the DNA and stabilize the cleavage complex formed by human topoisomerase II, leading to irreparable double-strand breaks in the DNA of rapidly proliferating cancer cells. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][22]
Caption: Anticancer mechanism via inhibition of human topoisomerase II.
SAR for Enhanced Cytotoxicity
To pivot from an antibacterial to an anticancer agent, modifications must diminish affinity for bacterial enzymes while increasing it for human topoisomerase II.[9]
C-7 Position: Replacing the typical basic piperazine ring with bulkier, more lipophilic, or aromatic substituents is a common and effective strategy.
C-3 Position: Derivatization of the carboxylic acid into amides, hydrazones, or complex heterocyclic systems can significantly enhance cytotoxic activity.[1][21]
N-1 Position: The cyclopropyl group remains beneficial for activity against human topoisomerase II.[20]
Table 1: Selected 3-Fluoroquinoline Derivatives with Anticancer Activity
The biological activity of 3-fluoroquinolones is not limited to bacteria and cancer cells. Research has uncovered modest to moderate activity against a range of other pathogens.
Antiviral Activity: Certain fluoroquinolones, including ciprofloxacin and ofloxacin, have demonstrated in-vitro activity against viruses such as hepatitis C virus (HCV) and BK polyomavirus.[4] More recently, derivatives have been tested against flaviviruses like Zika and Dengue, where they appear to inhibit an intermediate step in the viral life cycle.[23][24] However, the concentrations required are often high, suggesting this is a field that requires further optimization.[25][26]
Antiparasitic & Antifungal Activity: The original quinolone scaffold was derived from the antimalarial agent chloroquine, and some fluoroquinolones retain activity against Plasmodium falciparum.[4] Antifungal properties have also been reported, though this is a less explored area.[4]
Part 3: Synthetic Strategies and Experimental Protocols
Core Synthesis of the 3-Fluoroquinolone Scaffold
The construction of the 3-fluoroquinoline core is a well-established process in organic synthesis. One of the most versatile and widely adopted methods is a variation of the Grohe synthesis. The following protocol provides a representative, self-validating workflow.
Experimental Protocol: Synthesis of a 7-Chloro-3-Fluoroquinolone Core
Objective: To synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for further derivatization.[27]
Step 1: Acylation of Malonate: React 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride with diethyl malonate in the presence of a non-nucleophilic base (e.g., magnesium ethoxide) to form the corresponding benzoylmalonate. Causality: This step constructs the C2-C3-C4 framework of the future quinolone ring.
Step 2: Enamine Formation: React the product from Step 1 with dimethylformamide dimethyl acetal (DMF-DMA). This forms an enaminone intermediate. Causality: This activates the methylene group for the subsequent cyclization precursor.
Step 3: Amine Displacement: Treat the enaminone with cyclopropylamine. The amine displaces the dimethylamino group to yield the key cyclization precursor, ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate.[27] Causality: This step introduces the crucial N-1 substituent.
Step 4: Cyclization (Gould-Jacobs type): Heat the product from Step 3 in the presence of a base like potassium carbonate (K₂CO₃) in a high-boiling solvent such as DMF. This intramolecular nucleophilic substitution reaction forms the quinolone ring system.[27][28] Causality: The base facilitates the ring-closing reaction, forming the bicyclic core.
Step 5: Saponification: Hydrolyze the ethyl ester at the C-3 position using acidic conditions (e.g., methanolic HCl) to yield the final carboxylic acid product.[27] Causality: This unmasks the essential carboxylic acid group required for biological activity.
Validation: Purity and identity of the final product and all intermediates must be confirmed at each step using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, LC-MS, HRMS).
Objective: To determine the concentration of a 3-fluoroquinoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. Causality: This ensures a consistent starting number of healthy, metabolically active cells for the assay.
Step 2: Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., doxorubicin). Incubate for 48-72 hours. Causality: A dose-response curve is necessary to accurately calculate the IC₅₀.
Step 3: MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Causality: Metabolically active (living) cells contain mitochondrial reductase enzymes that cleave the yellow MTT tetrazolium ring to form insoluble purple formazan crystals.
Step 4: Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Causality: This creates a colored solution whose absorbance is proportional to the number of viable cells.
Step 5: Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
Validation & Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. The assay should be run in triplicate to ensure reproducibility.
Part 4: Conclusion and Future Outlook
The 3-fluoroquinoline scaffold is a testament to the power of medicinal chemistry to adapt and repurpose privileged structures for new therapeutic challenges. Originally conceived as antibacterial agents, rational modifications at the C-3 and C-7 positions have unlocked potent anticancer activities by retargeting the core to human topoisomerase II.[9][29] The journey from ciprofloxacin to novel cytotoxic agents illustrates a successful drug repositioning paradigm.
Future research will likely focus on enhancing the selectivity of these compounds for cancer cells over healthy cells, thereby widening the therapeutic window. The development of hybrid molecules, which combine the fluoroquinolone core with other known pharmacophores (e.g., chalcones, triazoles), represents a promising strategy to develop agents with multi-faceted mechanisms of action.[1][29] As our understanding of the nuanced structure-activity relationships continues to evolve, the 3-fluoroquinoline framework is poised to remain a highly valuable and adaptable platform for the discovery of next-generation therapeutics.
Part 5: References
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023-03-21). PMC. Available at: [Link]
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (N/A). orientjchem.org. Available at: [Link]
FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (N/A). acgpubs.org. Available at: [Link]
The mechanism of action of antibacterial (fluoro)quinolones. (N/A). ResearchGate. Available at: [Link]
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (N/A). PMC. Available at: [Link]
Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. (N/A). PMC. Available at: [Link]
A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. (N/A). ACS Publications. Available at: [Link]
Towards anticancer fluoroquinolones: A review article. (N/A). PubMed. Available at: [Link]
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (N/A). PubMed. Available at: [Link]
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (N/A). MDPI. Available at: [Link]
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (N/A). MDPI. Available at: [Link]
Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024-11-20). RSC Publishing. Available at: [Link]
Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (N/A). MDPI. Available at: [Link]
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022-03-03). PMC. Available at: [Link]
Fluoroquinolones and Alzheimer's. (2019-09-29). My Quin Story. Available at: [Link]
The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (N/A). Taylor & Francis. Available at: [Link]
Quinolones & fluoroquinolones-medicinal chemistry.. (N/A). Slideshare. Available at: [Link]
Classification and structure-activity relationships of fluoroquinolones. (N/A). PubMed. Available at: [Link]
Synthesis of Fluoroquinolone Antibiotics. (N/A). quimicaorganica.org. Available at: [Link]
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (N/A). PMC. Available at: [Link]
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (N/A). PMC. Available at: [Link]
Old drugs with new tricks: Efficacy of fluoroquinolones to suppress replication of flaviviruses. (2020-04-01). biorxiv.org. Available at: [Link]
The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025-08-06). sciencedirect.com. Available at: [Link]
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... (2022-08-22). PMC. Available at: [Link]
Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. (2003-01-01). Bentham Science Publishers. Available at: [Link]
Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. (N/A). MDPI. Available at: [Link]
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (N/A). MDPI. Available at: [Link]
The structure-activity relationship for fluoroquinolone antibiotics.. (N/A). ResearchGate. Available at: [Link]
Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. (2020-12-23). PMC. Available at: [Link]
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (N/A). Oxford Academic. Available at: [Link]
Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. (2025-05-13). YouTube. Available at: [Link]
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (N/A). MDPI. Available at: [Link]
Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses. (2020-09-13). PubMed. Available at: [Link]
Structure-activity relationships of the fluoroquinolones. (N/A). PMC. Available at: [Link]
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (N/A). MDPI. Available at: [Link]
suppliers and pricing for high-purity 2-Chloro-3-fluoro-4-methylquinoline
An In-Depth Technical Guide to the Procurement and Analysis of High-Purity 2-Chloro-3-fluoro-4-methylquinoline for Pharmaceutical Research Abstract This technical guide provides researchers, medicinal chemists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Procurement and Analysis of High-Purity 2-Chloro-3-fluoro-4-methylquinoline for Pharmaceutical Research
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Chloro-3-fluoro-4-methylquinoline (CAS No. 1190313-03-3). As a highly functionalized quinoline scaffold, this compound represents a valuable, yet challenging, building block in the synthesis of novel therapeutic agents. Due to its specialized nature, it is typically not available as a stock item and requires sourcing through custom synthesis. This document elucidates plausible synthetic and purification strategies, outlines a systematic approach to supplier selection and pricing negotiation for custom synthesis, details robust analytical methods for quality control, and provides best practices for safe handling and storage. The insights herein are designed to empower researchers to confidently procure and utilize this high-purity intermediate in their discovery pipelines.
Introduction to 2-Chloro-3-fluoro-4-methylquinoline: A Privileged Scaffold
The quinoline ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, most notably in the areas of infectious diseases and oncology.[1] The specific substitution pattern of 2-Chloro-3-fluoro-4-methylquinoline offers a unique combination of reactive sites and modulating electronic properties, making it a highly sought-after intermediate for targeted drug design.
1.1 Chemical Identity and Properties
IUPAC Name: 2-chloro-3-fluoro-4-methylquinoline
CAS Number: 1190313-03-3
Molecular Formula: C₁₀H₇ClFN
Molecular Weight: 195.62 g/mol
Structure:
(Placeholder for actual structure image)
The key features of this molecule are the chloro group at the 2-position, which is an excellent leaving group for nucleophilic substitution, and the fluoro group at the 3-position, which can significantly modulate the pKa and metabolic stability of derivative compounds.
1.2 Significance in Medicinal Chemistry and Drug Development
Substituted quinolines are central to the development of a wide array of pharmaceuticals.[2] The 2-chloro position acts as a versatile synthetic handle, enabling the introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity and explore structure-activity relationships (SAR). The fluorine atom at the 3-position is a strategic addition; its high electronegativity can alter the electronic distribution of the ring system, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability and membrane permeability. This specific scaffold is therefore of high interest for developing kinase inhibitors, anti-infective agents, and other targeted therapies.
Synthesis and Purification Strategies for High-Purity Grades
Achieving high purity (>98%) for 2-Chloro-3-fluoro-4-methylquinoline is non-trivial and is a primary driver of its cost and sourcing via custom synthesis. The synthesis involves multi-step sequences where careful control of reaction conditions and rigorous purification of intermediates are paramount.
2.1 Plausible Synthetic Pathways
While the exact proprietary methods of custom synthesis labs will vary, a chemically sound approach can be inferred from established quinoline syntheses. A common and adaptable method involves the Vilsmeier-Haack reaction followed by cyclization.[3][4]
Expertise & Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, it is often used to construct the C2-C3 bond and introduce a functional group handle. The subsequent cyclization to form the quinoline core is a robust and well-documented transformation.[5] This pathway is chosen for its reliability and adaptability to variously substituted anilines.
Below is a conceptual workflow for the synthesis.
Caption: Plausible Synthetic Workflow for 2-Chloro-3-fluoro-4-methylquinoline.
2.2 Critical Purification Methodologies
The final purity of the compound is dictated by the effectiveness of the purification strategy.
Recrystallization: This is the preferred method if a suitable solvent system can be identified. It is highly effective at removing small amounts of impurities and is scalable. The choice of solvent is critical: the compound should be highly soluble at elevated temperatures and poorly soluble at room or sub-ambient temperatures.
Flash Column Chromatography: This is the workhorse of purification in medicinal chemistry. For quinoline derivatives, silica gel is the standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to separate the desired product from closely related impurities.
This protocol is a self-validating system for purifying the crude product.
TLC Analysis (Method Development):
Dissolve a small amount of the crude product in dichloromethane.
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., starting with 95:5 Hexane:Ethyl Acetate, then 90:10, 80:20).
Rationale: The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of ~0.3, as this typically provides the best separation on a column.
Column Preparation:
Select a flash chromatography column appropriately sized for the amount of crude material (typically a 40g silica column for 1-2g of crude product).
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane.
Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to dryness. This "dry loading" technique prevents solvent effects that can degrade separation.
Carefully add the dry-loaded sample to the top of the column.
Elution and Fraction Collection:
Begin elution with the starting mobile phase, collecting fractions.
Gradually increase the polarity of the mobile phase according to a predefined gradient.
Monitor the elution of compounds using a UV detector or by spotting fractions on a TLC plate and visualizing under UV light.
Analysis and Product Pooling:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Chloro-3-fluoro-4-methylquinoline.
Sourcing and Procurement: A Guide for Researchers
As a specialty chemical, 2-Chloro-3-fluoro-4-methylquinoline is primarily available through custom synthesis organizations (CSOs) or specialized fine chemical suppliers who can produce it on demand.[6][7]
3.1 Identifying and Vetting Suppliers
A systematic approach is required to select a reliable synthesis partner.
Caption: Workflow for Selecting a Custom Synthesis Supplier.
3.2 Supplier Landscape and Pricing Analysis
Direct "list prices" are not available for this compound. The cost is determined on a project-by-project basis. Researchers should solicit quotes from multiple vendors to ensure competitive pricing.
Table 1: Key Factors Influencing Pricing of Custom Synthesized 2-Chloro-3-fluoro-4-methylquinoline
Factor
Description
Impact on Price
Rationale
Scale (Quantity)
The amount of final product required (e.g., 1g, 5g, 25g).
Inverse
Non-linear decrease in price per gram at larger scales due to efficiencies in setup and labor.
Purity Specification
The required purity level (e.g., >95%, >98%, >99%).
High
Each additional purification step (e.g., multiple chromatography columns, recrystallization) significantly increases labor, solvent costs, and reduces overall yield.
Analytical Requirements
The level of QC documentation needed (e.g., NMR, HPLC, MS).
Moderate
Standard analysis (NMR, HPLC) is often included. Requests for extensive characterization or chiral purity analysis will add cost.
Synthesis Complexity
The number of synthetic steps and difficulty of the chemistry.
High
A longer, more complex synthesis route requires more reagents, time, and specialized expertise, directly impacting the final cost.
Lead Time
The requested delivery timeline.
Moderate
Expedited synthesis may require dedicated resources and rush ordering of starting materials, incurring premium charges.
Quality Control and Analytical Characterization
Verifying the identity, purity, and stability of the synthesized compound is a critical, non-negotiable step. The supplier must provide a Certificate of Analysis (CoA) with supporting analytical data.
4.1 Essential Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase method with UV detection is standard.[8] The area percentage of the main peak relative to all other peaks provides the purity value.
Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation. The proton (¹H) NMR confirms the arrangement of hydrogen atoms, while ¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom.
4.2 Experimental Protocol: A Representative RP-HPLC Method for Purity Assessment
This protocol describes a robust method for determining the purity of quinoline intermediates.[8][9]
Instrumentation & Materials:
HPLC System: A system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: Acetonitrile (ACN).
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation:
Prepare a stock solution of the synthesized compound in a 50:50 mixture of ACN and water to a concentration of approximately 1 mg/mL.
Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.
Gradient Elution Program:
Time (min) | % Mobile Phase B (ACN)
0.0 | 10
20.0 | 90
25.0 | 90
25.1 | 10
30.0 | 10
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Trustworthiness: This method is self-validating because the use of a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured and quantified. The DAD detector allows for peak purity analysis by comparing spectra across a single peak, ensuring it is not co-eluting with an impurity.
Best Practices for Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be publicly available, data from analogous chlorinated and fluorinated heterocycles should be used to guide practices.[10]
5.1 Safety Precautions
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice).[11]
Exposure Avoidance: Avoid inhalation of dust and contact with skin and eyes. The compound is expected to be an irritant.[12]
Spill Management: In case of a spill, use an absorbent material to contain it, and decontaminate the area. Avoid generating dust.
5.2 Optimal Storage Conditions
Container: Store in a tightly sealed container, preferably the one provided by the supplier.
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture or air.
Temperature: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[13] Refrigeration (2-8 °C) is often recommended for long-term stability of complex organic molecules.[14]
Conclusion
2-Chloro-3-fluoro-4-methylquinoline is a valuable, highly functionalized building block for modern drug discovery programs. Its procurement requires a deliberate and informed approach centered on custom synthesis. By understanding the likely synthetic challenges, implementing robust analytical QC, and carefully vetting potential synthesis partners, researchers can successfully source this high-purity material. This guide provides the foundational knowledge and practical protocols to navigate the complexities of acquiring and utilizing this and other specialized chemical intermediates, thereby accelerating the path from chemical design to therapeutic innovation.
References
Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7435-7469. Available at: [Link]
WCK-1152. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]
Subashini, R., et al. (2011). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. PMC. Available at: [Link]
Li, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]
PrepChem. (n.d.). Synthesis of 2-chloro-3-cyanoquinoline. Retrieved from [Link]
ResearchGate. (2003). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]
Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.
Zhang, J., et al. (2013). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. Available at: [Link]
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methylquinoline. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
Amerigo Scientific. (n.d.). 2-Chloro-7-Fluoro-4-Methylquinoline. Retrieved from [Link]
CPAchem Ltd. (2025). Quinoline Solution (BP288) - Safety data sheet. Retrieved from [Link]
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
Google Patents. (n.d.). Novel process for preparing 3-fluoroquinolines.
Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]
ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Available at: [Link]
LookChem. (n.d.). Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price. Retrieved from [Link]
The 3-Fluoro Group in Quinoline Rings: A Bioisosteric Strategy for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic substitution of hydrogen with fluorine has become a cor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Within the privileged quinoline scaffold, ubiquitous in pharmaceuticals, the introduction of a fluorine atom at the 3-position presents a nuanced yet potent bioisosteric replacement. This guide provides a comprehensive technical overview of the rationale, strategic implications, and practical methodologies for leveraging the 3-fluoro group in quinoline-based drug design. We will explore its influence on electronic properties, molecular conformation, metabolic stability, and target engagement, supported by field-proven experimental protocols and case studies.
Introduction: The Strategic Value of Fluorine in the Quinoline Core
The quinoline ring system is a foundational scaffold in medicinal chemistry, featured in drugs ranging from antimalarials to kinase inhibitors.[1] Its rigid, bicyclic structure provides a versatile framework for presenting pharmacophoric elements in a defined spatial orientation. Bioisosteric modification of this core is a key strategy for optimizing lead compounds. The replacement of a hydrogen atom with fluorine (C-H to C-F) is a classic bioisosteric switch, but one with profound and often context-dependent consequences.[2]
While the 6-fluoro substitution is famously integral to the success of fluoroquinolone antibiotics, enhancing DNA gyrase binding and cell penetration, the bioisosteric potential of the 3-fluoro group is less universally characterized but equally compelling.[2][3] Introducing fluorine at this position directly influences the electron distribution within the heterocyclic ring and can sterically and electronically modulate the functionality of adjacent substituents, particularly at the critical 2 and 4 positions.
The unique properties of fluorine—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), extreme electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—are the basis for its utility.[4] When incorporated into a quinoline ring, these properties can be harnessed to:
Modulate Physicochemical Properties: Fine-tune acidity/basicity (pKa) and lipophilicity (logP) to enhance solubility, permeability, and oral bioavailability.[5]
Enhance Metabolic Stability: Block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.[6]
Control Conformation: Influence the preferred geometry of the molecule to lock in a bioactive conformation for improved target binding.
Increase Binding Affinity: Introduce new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[7]
This guide will deconstruct these effects, providing the scientific rationale and experimental frameworks necessary for the effective application of 3-fluoro substitution in quinoline-based drug discovery programs.
Impact on Physicochemical Properties: A Delicate Balance
The introduction of a highly electronegative fluorine atom at the 3-position of the quinoline ring induces significant electronic perturbations that directly impact its acid-base character and lipophilicity.
Modulation of Basicity (pKa)
The nitrogen at position 1 of the quinoline ring imparts basicity to the scaffold. The introduction of a strongly electron-withdrawing fluorine atom at the C-3 position significantly lowers the pKa of this nitrogen. This is due to the powerful negative inductive effect of fluorine, which withdraws electron density from the ring system, making the lone pair of electrons on the nitrogen less available for protonation.
This reduction in basicity can have profound effects on a drug candidate's profile.[5] A lower pKa can decrease unwanted interactions with acidic off-targets (e.g., hERG channel) and can improve cell membrane permeability, as a greater fraction of the molecule exists in its more lipophilic, neutral state at physiological pH.[5]
Table 1: Predicted Physicochemical Properties of Quinoline vs. 3-Fluoroquinoline
Compound
Structure
Molecular Formula
Molecular Weight
Predicted logP
Predicted pKa (Strongest Basic)
Quinoline
C₉H₇N
129.16
2.03
4.90
3-Fluoroquinoline
C₉H₆FN
147.15
2.18
~2.5-3.0 (Estimated)
Note: Predicted values are generated from standard computational algorithms (e.g., ChemDraw, MarvinSketch) and serve as an illustrative guide. Experimental validation is essential.
Altering Lipophilicity (logP)
While fluorine is highly electronegative, its effect on lipophilicity is not straightforward. A single fluorine atom often leads to a slight increase in logP compared to its hydrogen counterpart, as seen in Table 1.[8] This is because the C-F bond, despite its polarity, is poorly polarizable and can increase the hydrophobicity at a molecular level.[9] This enhanced lipophilicity can improve passive membrane permeability and, in some cases, blood-brain barrier penetration.[10] However, researchers must be cautious, as excessive lipophilicity can lead to reduced aqueous solubility and increased susceptibility to efflux by transporters like P-glycoprotein.[10]
Enhancing Metabolic Stability: Blocking the "Soft Spot"
One of the most powerful applications of fluorination in drug design is to enhance metabolic stability.[6] The C-H bond is a common site for oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile hydrogen with a fluorine atom can effectively "shield" that position from enzymatic attack due to the exceptional strength of the C-F bond.[11]
In the quinoline scaffold, the 3-position can be susceptible to hydroxylation. Introducing a fluorine atom here can prevent this metabolic pathway, potentially leading to:
Longer plasma half-life (t½)
Lower intrinsic clearance (CLint)
Increased overall drug exposure (AUC)
This strategy has been successfully employed to overcome the poor metabolic stability of lead compounds in various drug discovery programs.[12]
Figure 1: Metabolic blocking effect of C3-fluorination.
Case Study: 3-Fluoroquinolines as Potent Kinase Inhibitors
The utility of the 3-fluoro substitution is not merely theoretical. A notable example comes from the development of inhibitors for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), a key target in oncology. In a study exploring 3-substituted quinoline derivatives, compounds featuring a 3-fluoro-4-methoxyphenyl group or a 3-fluorophenyl group at the C-3 position of a 6,7-dimethoxyquinoline core demonstrated potent inhibition of PDGF-RTK, with IC50 values of ≤ 20 nM.[13]
Table 2: Biological Activity of 3-Substituted Quinoline Derivatives as PDGF-RTK Inhibitors
This case study highlights that the 3-fluoro substitution is well-tolerated and can be incorporated into highly potent inhibitors, likely contributing to a favorable combination of electronic and steric properties that enhance binding to the kinase active site.[13] The compounds were also found to be highly selective, showing inactivity against epidermal growth factor receptor (EGFR), demonstrating the precision that can be achieved with this scaffold.[13]
Experimental Protocols: A Practical Guide
To empower researchers to validate the effects of 3-fluoro substitution, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of 3-Fluoroquinoline Derivatives
The synthesis of 3-substituted quinolines can be achieved through several established routes. A common and effective method is the Palladium-catalyzed Suzuki or Stille coupling, which allows for the introduction of various aryl or heteroaryl groups at the C-3 position. A more recent, innovative approach involves the direct C-H fluorination of the quinoline scaffold.
using 2-Chloro-3-fluoro-4-methylquinoline in heterocyclic library generation
Application Note: High-Throughput Heterocyclic Library Generation Using 2-Chloro-3-fluoro-4-methylquinoline Executive Summary This guide details the strategic utilization of 2-Chloro-3-fluoro-4-methylquinoline (CFMQ) as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Heterocyclic Library Generation Using 2-Chloro-3-fluoro-4-methylquinoline
Executive Summary
This guide details the strategic utilization of 2-Chloro-3-fluoro-4-methylquinoline (CFMQ) as a linchpin scaffold for diversity-oriented synthesis (DOS) in drug discovery. The CFMQ core offers a unique "Triad of Reactivity"—an electrophilic C2-chloride, a metabolically robust C3-fluorine, and a functionalizable C4-methyl group. This protocol suite enables the rapid generation of distinct heterocyclic libraries, targeting kinases (e.g., EGFR, VEGFR) and infectious disease pathways (e.g., P. falciparum DHODH).
Strategic Reactivity Profile
The CFMQ scaffold is not merely a building block but a branching point for divergent synthesis. Its reactivity is governed by the electronic interplay between the quinoline nitrogen, the electronegative fluorine, and the leaving group capacity of the chlorine.
Position
Moiety
Reactivity Mode
Key Transformation
C2
Chloro
High Electrophilicity
Displacement (Amines, Thiols, Alkoxides) or Pd-Catalyzed Coupling (Suzuki, Buchwald).
C3
Fluoro
Electronic Activation
Activates C2 for nucleophilic attack; enhances metabolic stability; generally inert to standard but critical for binding affinity.
Objective: Introduction of amine diversity elements at the C2 position. The C3-fluorine atom inductively activates the C2-carbon, accelerating this reaction compared to non-fluorinated analogs.
Nucleophile: Primary or Secondary Amine (1.2 equiv)
Base:
(2.0 equiv) or DIPEA (for soluble bases)
Solvent: DMF or NMP (anhydrous)
Procedure:
Dissolution: In a reaction vial, dissolve 1.0 mmol of CFMQ in 3 mL of anhydrous DMF.
Addition: Add 2.0 mmol of
followed by 1.2 mmol of the amine nucleophile.
Thermal Activation: Seal the vial and heat to 100–120 °C for 4–12 hours.
Note: Reaction progress must be monitored by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the starting material (M+H = 196/198) and appearance of the product mass confirms conversion.
Workup: Cool to room temperature. Pour into 15 mL ice-water.
Solid Products: Filter the precipitate, wash with water, and dry.
Oily Products: Extract with EtOAc (3x), wash with brine, dry over
Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[2][3] The C3-fluorine stabilizes the transition state inductively, preventing the "bystander effect" often seen with other substituents [1].
Objective: Conversion of the C4-methyl group to an aldehyde for reductive amination or further scaffolding.
Reagents:
Substrate: 2-substituted-3-fluoro-4-methylquinoline (from Protocol A)
Oxidant: Selenium Dioxide (
) (1.5 equiv)
Solvent: 1,4-Dioxane/Water (95:5)
Procedure:
Setup: Dissolve 1.0 mmol of the substrate in 5 mL of 1,4-dioxane. Add 1.5 mmol of substituted
.
Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours.
Caution:
is toxic. Use a fume hood.
Filtration: Filter the hot solution through a Celite pad to remove precipitated selenium metal.
Isolation: Concentrate the filtrate. The crude aldehyde is often pure enough for subsequent reductive amination steps.
Validation: The appearance of a distinct aldehyde proton signal (
~10.0–10.5 ppm) in -NMR confirms the oxidation [2].
Case Study: Fused Tricyclic Library Generation
A powerful application of this scaffold is the generation of Pyrazolo[3,4-b]quinolines .
Step 1: Perform Protocol B (Oxidation) to generate the 2-chloro-3-fluoro-4-formylquinoline.
Step 2: React with Hydrazine Hydrate in Ethanol (Reflux, 2h).
Outcome: The hydrazine condenses with the aldehyde and subsequently displaces the C2-chloride (intramolecular
), ejecting the fluorine or utilizing the C2-Cl reactivity to form the tricyclic core. Note: In this specific core, the C2-Cl is the primary leaving group. Standard cyclization often involves displacement of the C2-Cl first, followed by condensation, or vice versa depending on conditions.
Data Summary Table: Typical Yields
Nucleophile/Reagent
Reaction Type
Product Class
Typical Yield
Morpholine
(C2)
2-Morpholino-quinoline
85-92%
Phenylboronic Acid
Suzuki (C2)
2-Phenyl-quinoline
78-88%
NBS/AIBN
Radical Brom. (C4)
4-(Bromomethyl)-quinoline
60-75%
Selenium Dioxide
Oxidation (C4)
4-Formyl-quinoline
55-70%
References
Nucleophilic Aromatic Substitution on Haloquinolines
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
Application Note: Hydrolytic Conversion of 2-Chloro-3-fluoro-4-methylquinoline to 3-Fluoro-4-methylquinolin-2(1H)-one
Executive Summary This guide details the chemical transformation of 2-Chloro-3-fluoro-4-methylquinoline into its corresponding 2-quinolone (carbostyril) derivative, 3-fluoro-4-methylquinolin-2(1H)-one . While the term "q...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the chemical transformation of 2-Chloro-3-fluoro-4-methylquinoline into its corresponding 2-quinolone (carbostyril) derivative, 3-fluoro-4-methylquinolin-2(1H)-one .
While the term "quinolone" is frequently associated with 4-oxo-1,4-dihydroquinoline antibiotics (e.g., Ciprofloxacin), the direct hydrolysis of a 2-chloroquinoline substrate yields the 2-oxo isomer. This scaffold is a critical intermediate in the synthesis of novel bioactive heterocycles, kinase inhibitors, and bioisosteres of coumarins.
The conversion relies on the lability of the chlorine atom at the C2 position. This reactivity is governed by two competing electronic effects in the specific substrate 2-Chloro-3-fluoro-4-methylquinoline :
Activation by C3-Fluorine: The fluorine atom at position 3 is highly electronegative. Through its inductive effect (-I), it pulls electron density away from the ring, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water or acetate ions.
Stabilization by C4-Methyl: The methyl group is weakly electron-donating (+I). While this theoretically deactivates the ring slightly, the proximity of the nitrogen heteroatom and the strong -I effect of the fluorine generally ensure that the C2-Cl bond remains labile.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism (
).
Protonation (Acid Catalysis): The quinoline nitrogen is protonated, increasing the electrophilicity of the C2 carbon.
Nucleophilic Attack: Water (or acetate) attacks C2, breaking the aromaticity temporarily.
Elimination: Chloride (
) is expelled, restoring the double bond.
Tautomerization: The resulting 2-hydroxyquinoline intermediate rapidly tautomerizes to the thermodynamically more stable 2-quinolone (lactam) form.
Figure 1: Mechanistic pathway from chloroquine to quinolone via acid-mediated hydrolysis.
Reagent Selection Guide
The choice of reagents depends on the available equipment (microwave vs. thermal) and the scale of the reaction.
Method
Reagents
Conditions
Pros
Cons
A. Glacial Acetic Acid (Preferred)
AcOH, NaOAc
Reflux (118°C), 4-6 h
Excellent solubility for lipophilic quinolines; high yield; cleaner workup.
Requires ventilation (pungent); slower than microwave.
B. Aqueous Acid (Classic)
6M HCl
Reflux (100°C), 6-12 h
Cheap; simple reagents.
Substrate may precipitate out of water, stalling reaction; harsh on acid-sensitive groups.
C. Microwave Assisted
AcOH, NaOAc
320W, 140°C, 10-20 min
Extremely fast; high energy efficiency.
Requires dedicated microwave reactor; scale-up is limited by vessel size.
Sodium Acetate (anhydrous, 2.0 equiv) - Acts as a buffer and assists in chloride displacement.
Step-by-Step Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Add 2-Chloro-3-fluoro-4-methylquinoline (e.g., 1.0 g, 5.1 mmol) to the flask. Add Glacial Acetic Acid (15 mL). Stir until partially dissolved.
Activation: Add Sodium Acetate (0.84 g, 10.2 mmol). The mixture may remain a suspension.
Reaction: Heat the mixture to reflux (bath temp ~125°C). The solid should dissolve as the reaction proceeds. Maintain reflux for 4–6 hours .
Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (high Rf) should disappear, replaced by a lower Rf spot (Quinolone).
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture slowly into ice-cold water (100 mL). The product should precipitate as a solid.
Stir for 30 minutes to ensure complete precipitation.
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove all traces of acetic acid.
Purification: Recrystallize from Ethanol or Acetonitrile if necessary.
Yield: Expected yield is 80–90%.
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid library generation or small-scale optimization.
Reagents:
Same stoichiometry as Protocol A.
Step-by-Step Procedure:
Loading: In a microwave-safe process vial (e.g., 10 mL), combine the quinoline substrate (200 mg), Sodium Acetate (2 equiv), and Glacial Acetic Acid (3 mL).
Sealing: Crimp the cap with a Teflon/Silicone septum.
Irradiation: Program the microwave reactor:
Temperature: 140°C
Power: Dynamic (Max 300W)
Hold Time: 15 minutes
Stirring: High
Workup: Pour the vial contents into ice water (20 mL). Filter the precipitate.[1][2][3][4]
Analytical Validation
To ensure the reaction was successful, you must validate the loss of the Chlorine atom and the formation of the Carbonyl group.
Analytical Method
Expected Observation
1H NMR (DMSO-d6)
Appearance of NH: A broad singlet typically between 11.5–12.5 ppm (exchangeable with ).Shift of Ring Protons: Due to the change from aromatic pyridine-like ring to the lactam, adjacent protons will shift upfield.
13C NMR
Carbonyl Peak: A new signal appearing at 160–165 ppm (C=O).C-F Coupling: The Carbon attached to Fluorine (C3) will show large doublet splitting ().
Mass Spectrometry
Isotope Pattern Change: Loss of the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). The product will show a clean [M+H]+ peak.
IR Spectroscopy
Carbonyl Stretch: Strong band at 1640–1680 (Amide I).NH Stretch: Broad band at 3100–3400 .
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting incomplete hydrolysis.
Issue: Product is oiling out.
Solution: The product might be trapped with acetic acid.[5] Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Issue: Starting material remains.
Solution: The 4-methyl group provides steric bulk. Increase reaction time or switch to Propionic Acid to achieve a higher reflux temperature (141°C).
References
Microwave-Assisted Hydrolysis: Nadaraj, V., & Selvi, S. T. (2010). The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation. International Journal of Engineering, Science and Technology. Link
General Quinolone Synthesis: Wang, Z., et al. (2012).[6] Synthesis of 1,2-dihydroquinolines. Journal of Organic Chemistry. Link
Mechanism of 2-Chloro Substitution: Foroumadi, A., et al. (2007). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. European Journal of Medicinal Chemistry. Link
Fluoro-substituted Quinolines: Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of 3-fluoro-4-quinolone derivatives. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Yield Improvement & Troubleshooting for Halogenated Quinoline Scaffolds
Last Updated: February 15, 2026
Executive Summary
This guide addresses the synthesis of 2-Chloro-3-fluoro-4-methylquinoline , a highly functionalized heterocycle often used as a scaffold in kinase inhibitors and fluoroquinolone analogs.
The "Process of Record" (POR) typically involves the chlorination of the precursor 3-fluoro-4-methylquinolin-2(1H)-one using phosphorus oxychloride (
). Users frequently report yields stalling at 40-60% due to three distinct failure modes:
Incomplete Conversion: Stalling due to poor Vilsmeier reagent formation.
Dimerization: Formation of "pseudodimers" linked by phosphorodiamidate bridges.
Hydrolysis during Workup: The inductive effect of the 3-Fluoro group destabilizes the 2-Chloro bond in acidic aqueous media.
Module 1: The Chlorination Step (Critical Yield Factors)
Q: My reaction stalls at 70% conversion even with excess
. Adding more reagent doesn't help. Why?
A: You are likely facing a kinetic bottleneck caused by the lack of an active "Vilsmeier-like" species.
alone is often too slow to activate the tautomeric amide/enol oxygen at the 2-position, especially with the electron-withdrawing 3-Fluoro group deactivating the ring.
The Fix: Catalytic Activation
You must generate the highly reactive chloriminium species in situ.
to form the Vilsmeier reagent (chloroiminium ion), which is a far superior electrophile than itself. It attacks the quinolone oxygen, creating a leaving group that is rapidly displaced by chloride.
Visualizing the Activation Pathway:
Figure 1: The catalytic cycle showing how DMF activates POCl3 to overcome the deactivating effect of the 3-Fluoro group.
Q: I see a major impurity by LC-MS with a mass of [2M - Cl + OH]. What is this?
A: This is a Pyrophosphate-linked Dimer .
When the reaction temperature is too low during the initial addition, or if the base is insufficient, the phosphorylated intermediate reacts with a second molecule of the starting quinolone instead of a chloride ion.
Troubleshooting Protocol:
Temperature Ramp: Do not reflux immediately. Stir at 0–20°C for 30 minutes to allow phosphorylation, then ramp slowly to reflux (80–100°C) to promote the chloride displacement.
Solvent Switch: If running neat
causes varying internal temps (viscosity changes), switch to Toluene or Chlorobenzene (3-5 volumes). This maintains thermal homogeneity.
Module 2: Workup & Isolation (The "Hidden" Yield Loss)
Q: My crude yield is good, but purity drops after aqueous workup. Is the product unstable?
A: Yes. The 3-Fluoro substituent is highly electronegative. Through inductive effects (-I), it pulls electron density from the C2 carbon, making the C2-Cl bond more susceptible to nucleophilic attack by water (hydrolysis) back to the quinolone starting material, especially in acidic conditions generated by quenching
.
Optimized Quench Protocol (The "Reverse Quench"):
NEVER add water to the reaction mixture.
Step 1: Evaporate excess
under reduced pressure (rotary evaporator) first. This removes the source of phosphoric acid.
Step 2: Pour the organic concentrate slowly into a vigorously stirred slurry of Ice + Sodium Acetate or Ice + Ammonium Hydroxide .
Target pH: Maintain pH 7–8 during the quench. Acidic pH (< 4) accelerates hydrolysis of your 3-fluoro product.
Comparative Yield Data:
Quench Method
Excess POCl3 Removed?
Quench Media
Final Yield
Purity
Standard
No
Water/Ice
45%
82% (Hydrolysis)
Buffered
No
Sat. NaHCO3
68%
91%
Optimized
Yes (Distilled)
Buffered Ice (pH 8)
92%
98%
Module 3: Upstream Precursor Quality
Q: Can I synthesize the 3-fluoro-4-methyl-2-quinolone precursor myself?
A: Yes, but regioselectivity is the challenge.
The most robust route for this specific substitution pattern is the Knorr-type cyclization using an alpha-fluoro ketoester.
Recommended Route:
Reactants: Aniline + Ethyl 2-fluoroacetoacetate.
Conditions: Acid catalysis (Polyphosphoric acid or
).
Regiochemistry Warning: Ensure you are using Ethyl 2-fluoroacetoacetate. If you use Ethyl 4-fluoroacetoacetate, the fluorine will end up on the methyl group (benzylic), not the ring.
Synthesis Logic Flow:
Figure 2: The critical path for establishing the 3-fluoro-4-methyl substitution pattern.
Module 4: Safety & Handling
Q: Are there specific safety concerns with the 3-fluoro derivative?
A: Beyond standard
hazards (reacts violently with water to form HCl and ):
Thermal Runaway: The Vilsmeier-activated reaction is exothermic. Add the catalyst (DMF) slowly at lower temperatures.
Fluorine NMR: Use
NMR for process monitoring.[1][2] It is far superior to HPLC for distinguishing the 2-Chloro product (-120 ppm range typical) from the 2-OH starting material (-140 ppm range typical) without workup artifacts.
References
Mechanistic Insight on POCl3 Chlorination
Title: POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.[3]
purification methods for 2-Chloro-3-fluoro-4-methylquinoline reaction mixtures
Topic: Purification & Troubleshooting for Reaction Mixtures Introduction: The Criticality of Purity Welcome to the Technical Support Center. You are likely synthesizing 2-Chloro-3-fluoro-4-methylquinoline via the dehydra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Troubleshooting for Reaction Mixtures
Introduction: The Criticality of Purity
Welcome to the Technical Support Center. You are likely synthesizing 2-Chloro-3-fluoro-4-methylquinoline via the dehydrative chlorination of 3-fluoro-4-methylquinolin-2(1H)-one using Phosphorus Oxychloride (
).
This is a deceptive reaction. While the conversion is often quantitative, the workup determines the yield . The 3-fluoro substituent exerts an electron-withdrawing effect that activates the C2-position, making the resulting C-Cl bond susceptible to hydrolysis if the pH or temperature drifts during quenching. Furthermore, residual phosphoryl species can poison downstream palladium catalysts (e.g., in Suzuki or Buchwald couplings).
This guide prioritizes safety , impurity removal , and yield preservation .
Module 1: The Quench (The "Crash" Phase)
Objective: Safely destroy excess
without hydrolyzing the product back to the starting material.
The Protocol: Reverse Quench Technique
Do not add water directly to the reaction mixture. This causes a violent exotherm that will vaporize solvent and potentially rupture glassware.
Concentration: Remove as much bulk
as possible via vacuum distillation (rotary evaporator with a base trap) before quenching. A thick syrup should remain.
Preparation: Prepare a slurry of crushed ice and Ammonia (25% aq.) or Sat.
in a large beaker.
Addition: Slowly pour the reaction syrup into the stirring ice/base slurry.
pH Monitoring: Maintain pH 8–9.
Why? Acidic pH (< 2) promotes protonation of the quinoline nitrogen, increasing the solubility of the product in water (loss of yield).
Why? Highly basic pH (> 11) combined with the electron-withdrawing 3-Fluoro group can promote nucleophilic attack by hydroxide, reverting the product to the quinolone.
Visualization: Quench Logic Flow
Caption: Figure 1. The Reverse Quench protocol minimizes thermal shock and hydrolysis risk.
Module 2: Extraction & Chromatography
Objective: Separate the non-polar 2-Chloro product from polar impurities (phosphoric acid, unreacted 2-quinolone).
Extraction Strategy
After quenching, the product usually precipitates.[1][2][3] However, if a "oiling out" occurs:
Solvent: Use Dichloromethane (DCM) .[1] It solubilizes chloroquinolines better than Ethyl Acetate.
Wash: Wash the organic layer with Brine followed by 10%
.
Expert Tip: The carbonate wash ensures removal of any mono- or di-chlorophosphoric acid esters, which can streak on silica columns.
Chromatographic Separation
If the crude solid is not >95% pure, use flash chromatography.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard resolution is sufficient.
Mobile Phase
Hexane : Ethyl Acetate (9:1 to 4:1)
The 2-Cl product is significantly less polar than the 2-OH starting material.
Loading
Solid load (DCM/Celite)
Improves resolution for quinolines which can tail if liquid loaded in polar solvents.
Because the 3-fluoro and 4-methyl groups add lipophilicity, this molecule crystallizes well from semi-polar solvents.
Protocol: The "Anti-Solvent" Crash
Dissolution: Dissolve the crude dried solid in the minimum amount of hot Ethyl Acetate or Isopropanol (IPA) (approx. 60°C).
Precipitation: Slowly add Heptane (anti-solvent) dropwise until persistent cloudiness appears.
Cooling: Allow to cool to Room Temp, then 4°C.
Filtration: Wash the cake with cold Heptane.
Note: If the product oils out instead of crystallizing, re-heat and add a seed crystal (if available) or scratch the glass surface.
Troubleshooting & FAQs
Q1: I see a spot on the TLC baseline that won't move. What is it?
A: This is likely inorganic phosphate residue or protonated quinoline species.
Fix: Ensure your aqueous workup was sufficiently basic (pH > 8). If it persists in the organic layer, wash with 1M NaOH (rapidly) to ionize the phosphate species, forcing them into the aqueous layer.
Q2: My product is turning back into the white solid starting material during workup.
A: You are seeing Hydrolysis Reversion .
Cause: The 3-Fluoro group makes the C2-Cl bond more electrophilic. If you heat the quench mixture or let it sit in acidic water for too long, water attacks the C2 position.
Fix: Keep the quench temperature < 10°C and process the extraction immediately. Do not leave the mixture stirring overnight.
Q3: The yield is low, and the aqueous layer is milky.
A: You have an Emulsion or pH issue .
Diagnosis: Quinolines can act as surfactants in acidic media.
Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion. Ensure the aqueous layer is pH ~9. At this pH, the quinoline is neutral and will migrate to the organic phase.
Q4: Can I use Thionyl Chloride (
) instead of
?
A: Generally, No .
Reason:
boils at 106°C, allowing a higher reaction temperature which is often required to aromatize the quinoline system efficiently. (b.p. 76°C) is often not vigorous enough for difficult substrates like 3-fluoro-substituted quinolones unless pressurized or catalyzed with DMF (Vilsmeier conditions).
Impurity Profile Visualization
Caption: Figure 2. Common impurities and their relationship to the target molecule.
References
BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (General POCl3 workup protocols).
Achmatowicz, M. M., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[4] Organic Process Research & Development, 2010. (Safety data on quenching).
Santa Cruz Biotechnology. 4-Chloroquinoline Safety Data Sheet. (Handling and toxicity of chloroquinolines).
Technical Support Center: Overcoming Steric Hindrance in 4-Methylquinoline Functionalization
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for the functionalization of 4-methylquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for the functionalization of 4-methylquinoline, a privileged scaffold in medicinal chemistry. The inherent steric hindrance posed by the C4-methyl group presents unique challenges to regioselective synthesis. This document is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing robust, field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual hurdles researchers face when working with 4-methylquinoline.
Q1: Why is the functionalization of 4-methylquinoline significantly more challenging than that of unsubstituted quinoline?
The primary challenge is steric hindrance exerted by the methyl group at the C4 position. This bulky group physically obstructs access to the adjacent C3 and C5 positions, making reactions that target these sites kinetically unfavorable. Furthermore, it electronically influences the pyridine ring, but its steric effect is the dominant factor in dictating regioselectivity, especially for transition-metal-catalyzed C-H functionalization reactions.[1]
Q2: Which positions on the 4-methylquinoline ring are most affected by the C4-methyl group's steric hindrance?
The C3 and C5 positions are the most sterically hindered. However, the C2 position is also significantly influenced. While electronically activated, the approach of a bulky catalyst or reagent to the C2-H bond can be impeded by the C4-methyl group, often requiring specific strategies to achieve high yields. The benzo-ring positions (C5-C8) are less directly affected by the C4-methyl group, making them alternative targets for functionalization.
Q3: What are the primary strategies to bypass the steric hindrance of the C4-methyl group?
There are three main strategies:
Exploiting Directing Groups: Installing a directing group, most commonly by converting the quinoline to a quinoline N-oxide, is a powerful approach. The N-oxide group coordinates to the metal catalyst, directing C-H activation preferentially to the C2 and C8 positions, thereby circumventing the hindered C3/C5 sites.[2][3]
Catalyst and Ligand Control: The choice of transition metal and its associated ligands is critical. For instance, rhodium(I) catalysts have shown a propensity to activate the C2 position in 4-methylquinoline.[4] The size and electronic properties of ligands can be fine-tuned to accommodate the steric bulk and promote reaction at a specific site.[5]
Targeting Distal Positions: When functionalization near the pyridine ring is unsuccessful, targeting the less-hindered C-H bonds on the carbocyclic ring (C5, C6, C7, C8) is a viable alternative. This often requires a different catalytic system or directing group strategy.[6]
Q4: How does a quinoline N-oxide directing group facilitate C-H activation at the C2 position despite the C4-methyl hindrance?
The N-oxide acts as an excellent directing group by forming a stable five-membered cyclometalated intermediate with the transition metal catalyst (e.g., Palladium or Rhodium). This pre-organizes the substrate, placing the catalyst in close proximity to the C2-H bond and lowering the activation energy for C-H cleavage. This chelation-assisted pathway is often kinetically preferred over reactions at other sites, effectively overriding the moderate steric hindrance at C2.[2][7]
Section 2: Troubleshooting Guides
This section provides a problem-solving framework for common experimental issues.
Problem: Low Yield or No Reaction in C2-Position Arylation
You are attempting a direct C-H arylation at the C2 position of 4-methylquinoline and observing poor conversion.
Caption: Troubleshooting workflow for low-yield C2-arylation.
Directing Group is Key: Direct C-H activation on unactivated 4-methylquinoline is challenging. Converting it to 4-methylquinoline N-oxide is the standard and most effective first step.[8] The N-oxide pre-coordinates the metal, making the C-H activation an intramolecular process which is kinetically favored.
Catalyst and Ligand Selection: For C2-arylation of the N-oxide, Palladium catalysts are highly effective.[8]
Palladium Source: Pd(OAc)₂ is a common and effective choice. Ensure it is fresh and stored properly.
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate-limiting reductive elimination step. However, excessive bulk can create new steric problems. A good starting point is often a moderately bulky ligand like P(t-Bu)₂Me·HBF₄.[8]
Base and Solvent: Anhydrous conditions are crucial. Toluene or dioxane are common solvents. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the C-H activation step.
Problem: Poor Regioselectivity - Mixture of C2 and C8 Products
When using 4-methylquinoline N-oxide, you obtain a mixture of C2 and C8 functionalized products, or exclusively the C8 product when C2 was desired.
Caption: Catalyst choice dictates C2 vs. C8 selectivity.
The regiochemical outcome is highly dependent on the metal catalyst employed.
For C2-Selectivity: Palladium(II) catalysts are generally preferred for C2-arylation reactions.[8] The reaction typically requires higher temperatures (>100 °C) to proceed efficiently.
For C8-Selectivity: Rhodium(III) catalysts, such as [RhCpCl₂]₂, are exceptionally effective at directing functionalization to the C8 position.[3] These reactions can often be performed under milder conditions, sometimes even at room temperature. The chelation to the N-oxide directs the bulky RhCp fragment towards the less-hindered C8-H bond of the benzo ring.
If you are getting C8-functionalization with a Palladium catalyst, it may indicate that the steric environment around the C2 position is too demanding for your specific substrate/coupling partner combination. Consider a less bulky coupling partner or switch to a different ligand.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed C2-Arylation of 4-Methylquinoline N-Oxide
This protocol is adapted from established methodologies for the direct arylation of quinoline N-oxides and is optimized for the 4-methyl derivative.[8]
Objective: To synthesize 2-(4-methylphenyl)-4-methylquinoline N-oxide.
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-methylquinoline N-oxide, 4-bromotoluene, Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, and K₂CO₃.
Add anhydrous toluene via syringe.
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
Combine the organic filtrates and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Parameter
Value
Rationale
Catalyst
Pd(OAc)₂ (5 mol%)
Efficient and common Pd(II) source for C-H activation.
Ligand
P(t-Bu)₂Me·HBF₄ (10 mol%)
Moderately bulky, electron-rich ligand to promote catalysis.
Base
K₂CO₃ (2.5 equiv)
Essential for the proton abstraction in the C-H activation step.
Solvent
Anhydrous Toluene
High-boiling, non-coordinating solvent suitable for Pd catalysis.
Temperature
110 °C
Provides sufficient thermal energy to overcome the activation barrier.
Protocol 2: Rhodium-Catalyzed C8-Amidation of 4-Methylquinoline N-Oxide
This protocol leverages a Rh(III) catalyst for highly regioselective functionalization at the C8 position, avoiding the sterically congested pyridine ring.[3]
Objective: To synthesize N-(4-methylquinolin-8-yl)trifluoroacetamide N-oxide.
To a dry vial, add 4-methylquinoline N-oxide, trifluoroacetamide, [RhCp*Cl₂]₂, AgOTf, PhI(OAc)₂, and Li₂CO₃.
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).
Add anhydrous 1,2-dichloroethane via syringe.
Seal the vial and stir the reaction mixture at room temperature (25 °C).
Stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with dichloromethane (DCM, 20 mL).
Filter the mixture through a pad of celite, washing with additional DCM.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the C8-amidated product.
Parameter
Value
Rationale
Catalyst
[RhCp*Cl₂]₂ (4 mol%)
Highly effective for C8-H activation directed by N-oxides.
Co-Catalyst
AgOTf (16 mol%)
Acts as a halide scavenger to generate the active cationic Rh(III) species.
Oxidant
PhI(OAc)₂ (2 equiv)
Required for the oxidative C-N coupling mechanism.
Solvent
Anhydrous DCE
Common solvent for Rh(III)-catalyzed C-H activation.
Temperature
25 °C
Demonstrates the high reactivity of the catalyst system at a mild temperature.
References
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]
Al-Qahtani, A. A., & El-Agrody, A. M. (2012). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 24(12), 6055-6058. Available at: [Link]
An improved process for the synthesis of quinoline derivatives. Google Patents.
Bayo, E., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. Available at: [Link]
L'Homme, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4994. Available at: [Link]
One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI. Available at: [Link]
Veligeti, R., et al. (2022). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. Available at: [Link]
Wyatt, J. A. (1956). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. Available at: [Link]
Gautier, M., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]
Song, C., et al. (2019). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem, 5(5), 1059-1107. Available at: [Link]
Wang, Z., et al. (2024). SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol. ACS Catalysis. Available at: [Link]
Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. Available at: [Link]
Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(9), 2448–2449. Available at: [Link]
Singh, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
Sapegin, A. V., & Gulevskaya, A. V. (2019). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 24(15), 2736. Available at: [Link]
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. ResearchGate. Available at: [Link]
DESIGN, SYNTHESIS, MOLECULAR DOCKING OF NOVEL 4- METHYL QUINOLINE DERIVATIVES; EVALUATION OF ANTI- MICROBIAL, ANTI-TUBERCULAR ACTIVITIES. ResearchGate. Available at: [Link]
Senthilkumar, N., et al. (2015). Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. The Journal of Organic Chemistry. Available at: [Link]
Lin, J., et al. (2006). Influence of steric hindrance of organic ligand on the structure of Keggin-based coordination polymer. Inorganic Chemistry, 45(10), 3896-3902. Available at: [Link]
Płaziak, A. S., & Torski, Z. (1998). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 52(3), 123-128. Available at: [Link]
Wang, D., et al. (2013). Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Organic & Biomolecular Chemistry, 11(35), 5824-5827. Available at: [Link]
D'Aria, F., et al. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6549–6560. Available at: [Link]
Technical Support Center: Optimizing SNAr Reactions of Fluoroquinolines
Current Status: Operational Topic: Temperature Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) on Fluoroquinoline Scaffolds. Audience: Medicinal Chemists, Process Chemists.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Temperature Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) on Fluoroquinoline Scaffolds.
Audience: Medicinal Chemists, Process Chemists.
The Kinetic/Thermodynamic Balance (Strategic Overview)
Fluoroquinolines are privileged scaffolds in medicinal chemistry (e.g., Ciprofloxacin, Moxifloxacin). The C–F bond is exceptionally strong (~116 kcal/mol), yet fluorine is the premier leaving group for SNAr reactions.
Why? The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer Complex (the rate-determining transition state), lowering the activation energy (
) for nucleophilic attack.
The Temperature-Solvent Nexus
Temperature cannot be optimized in isolation. It is intrinsically linked to solvent polarity.
Low T (<80°C): Often insufficient to overcome the
of the initial nucleophilic attack, leading to stalled reactions.
High T (>140°C): Promotes competing pathways (defluorination at wrong positions, oxidative tarring).
The Sweet Spot: High temperature pulse heating (Microwave) is often superior to prolonged conventional heating.
Mechanistic Visualization
The following diagram illustrates the reaction coordinate and where temperature exerts control.
Figure 1: Reaction coordinate of SNAr on fluoroquinolines. Heat is critical to reach TS1; solvent stabilizes the Intermediate.
Experimental Protocols (The "How-To")
Method A: Microwave Irradiation (Recommended)
Microwave chemistry is the "Gold Standard" for fluoroquinoline SNAr due to rapid volumetric heating, which minimizes wall effects and degradation time.
Standard Protocol:
Vessel: 2-5 mL microwave-transparent vial (e.g., borosilicate).
Stoichiometry: 1.0 eq Fluoroquinoline + 1.2–2.0 eq Nucleophile (amine/thiol) + 2.0 eq Base (DIPEA or K2CO3).
Solvent: DMSO or NMP (High dielectric constant couples well with MW).
Use this logic tree to diagnose reaction failures.
Figure 2: Decision matrix for troubleshooting common SNAr failures.
Detailed Issues & Solutions
Issue 1: "I have 50% conversion after 24 hours (Conventional)."
Root Cause: The activation energy barrier is not being consistently overcome, or the nucleophile is being "caged" by solvent protons (if using protic solvents).
Solution:
Switch Solvent: Move from EtOH/MeOH to DMSO or NMP . Protic solvents hydrogen-bond to the nucleophile, reducing its reactivity (nucleophilicity).
Increase Concentration: SNAr is second-order kinetics (
). Doubling concentration quadruples the rate.
Issue 2: "The reaction mixture turned black/tarry."
Root Cause: Oxidative decomposition of the quinoline ring or polymerization of the amine at high temperatures.
Solution:
Degas: Sparge solvent with Argon for 15 mins before heating.
Microwave: Switch to MW heating to reduce thermal exposure time from hours to minutes.
Issue 3: "I am seeing substitution at the wrong fluorine (Regioselectivity)."
Context: In poly-fluorinated quinolines (e.g., 6,7,8-trifluoro), C7 is usually the thermodynamic preference.
Root Cause: High temperatures can sometimes overcome the energy difference between positions, leading to mixtures.
Solution:Lower the temperature to favor the kinetically controlled product (usually the position most activated by ortho/para electron-withdrawing groups).[2]
Frequently Asked Questions (FAQs)
Q1: Can I use DMF instead of DMSO?A: Yes, but with caution. DMF decomposes at high temperatures (>150°C) to produce dimethylamine, which is a nucleophile itself. This can lead to dimethylamine incorporation impurities. DMSO is thermally more stable up to ~180°C.
Q2: Why is the reaction faster in DMSO than Ethanol?A: This is the "Naked Nucleophile" effect.[3] In Ethanol (protic), the nucleophile is solvated by hydrogen bonds, making it sluggish. In DMSO (polar aprotic), the nucleophile is poorly solvated and highly reactive (higher energy ground state).
Q3: My product is water-soluble. How do I work it up?A: Do not use aqueous extraction.
Dilute the DMSO/NMP reaction mixture with Diethyl Ether or MTBE .
The product often precipitates (as the hydrohalide salt).
Alternatively, load the crude DMSO solution directly onto a C18 Reverse Phase column.
Q4: Is the C-F bond breaking the rate-determining step?A: No. The rate-determining step is the formation of the C-N bond (nucleophilic attack). The C-F bond breaks in the second, fast step. This is why Fluorine (strong bond) reacts faster than Iodine (weak bond) in SNAr—the Fluorine's electronegativity accelerates the first step.
References
Biotage Application Note. "Controlled Microwave-Assisted Synthesis of Fluoroquinolones." Biotage Japan.
Reddy, P. G., & Baskaran, S. (2001). "Microwave assisted amination of quinolone carboxylic acids: An expeditious synthesis of fluoroquinolone antibacterials." Tetrahedron Letters, 42(39), 6775-6777.
Valvi, A., & Tiwari, S. (2021). "Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes." ChemistrySelect, 6(2), 256-261.
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Mechanism."
Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions with Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving quinoline-containing substrates. Quinolines are notorious for their ability to poison catalysts, leading to frustratingly low yields or complete reaction failure. This resource is designed to help you diagnose the problem, understand the underlying chemistry, and implement effective solutions.
The Core Problem: Why Are Quinolines So Challenging?
At its heart, the issue is a classic case of catalyst poisoning. The lone pair of electrons on the quinoline's nitrogen atom can strongly coordinate to the palladium center.[1] This coordination occupies the catalyst's active sites, preventing the desired substrates from participating in the catalytic cycle and effectively shutting down the reaction.[1][2] This leads to the formation of stable, inactive catalyst species, which is a primary cause of reaction failure.[1][3]
Mechanism of Catalyst Deactivation
The active catalyst in most cross-coupling reactions is a Pd(0) species. The quinoline nitrogen acts as a potent Lewis base, binding to the electron-deficient palladium metal center. This forms a stable off-cycle complex that is resistant to the subsequent steps of the catalytic cycle, such as oxidative addition.
Caption: A logical workflow for troubleshooting quinoline coupling reactions.
In-Depth Troubleshooting Protocols
Protocol 1: Strategic Catalyst and Ligand Selection
The causality here is straightforward: a better ligand outcompetes the quinoline for coordination to the palladium and accelerates the catalytic cycle, minimizing the time the catalyst is vulnerable to poisoning. Bulky, electron-rich phosphine ligands are the industry standard for this challenge.
[1][4][5]
Recommended Ligands:
Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. Their bulk provides a steric shield around the metal center, physically blocking the quinoline from coordinating. [1]Their electron-donating nature increases the rate of oxidative addition.
N-Heterocyclic Carbenes (NHCs): These form very strong bonds with palladium and are generally more resistant to displacement than many phosphine ligands. [4]Pd-NHC complexes often show higher stability and resistance to poisoning.
[4]
Experimental Protocol: Ligand Screening
Setup: Prepare identical reaction vials under an inert atmosphere (Argon or Nitrogen).
Reagents: To each vial, add your quinoline halide (1.0 equiv), coupling partner (e.g., boronic acid, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
Catalyst Addition: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) with the specific ligand (2.5 mol%) in degassed solvent.
Initiation: Add the catalyst solution to each reaction vial.
Execution: Run all reactions at the same temperature (e.g., 100 °C) and monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h).
Good stability, requires optimization of Pd:NHC ratio.
Protocol 2: The Use of Sacrificial Additives
The principle here is to introduce a "decoy" that preferentially binds to the quinoline's nitrogen, rendering it unable to poison the catalyst. Weak Lewis acids are excellent for this purpose. [6]They coordinate to the quinoline nitrogen but are not strong enough to interfere with the other components of the reaction.
Recommended Additives:
Zinc halides (ZnCl₂, ZnF₂)
Boronic acids (B(OH)₃)
Inorganic salts like lithium chloride (LiCl) can also help by modifying the catalyst speciation.
[7]
Experimental Protocol: Additive Screening
Baseline Reaction: Set up your best-performing reaction from Protocol 1 (e.g., using XPhos). This is your control.
Setup: Prepare identical reaction vials. To each, add the standard reaction components.
Additive Addition: To separate vials, add a candidate additive (e.g., ZnCl₂, 1.1 equiv).
Execution: Run all reactions, including the control, under identical conditions.
Analysis: Compare the reaction profiles. A successful additive will show a faster reaction rate and/or a higher final conversion compared to the control.
Causality Check: The additive should have no effect on a similar reaction that does not contain a quinoline. Running this additional control confirms the additive is specifically counteracting the poisoning effect of the quinoline nitrogen.
Protocol 3: Optimizing Reaction Conditions
While catalyst and additives are primary factors, the reaction environment plays a crucial supporting role.
Base Selection: The choice of base is critical. [1]For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases or alkoxides, as they are less likely to cause unwanted side reactions like protodeboronation.
[5][8]* Solvent Effects: The solvent can influence catalyst stability and solubility. Aprotic polar solvents like 1,4-dioxane, toluene, or CPME are common starting points. Sometimes, a switch to a more polar solvent like t-amyl alcohol can be beneficial.
Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. [4]It is crucial to find the optimal temperature that balances reactivity with catalyst stability. An initial screen at 80-110 °C is typical.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. (n.d.). Benchchem.
Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (n.d.). Benchchem.
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (n.d.). Benchchem.
Duan, H., et al. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 574(7777), 220-224. [Link]
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 15, 2026, from [Link]
Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. (n.d.). Benchchem.
Caeiro, G., et al. (2006). Nitrogen poisoning effect on the catalytic cracking of gasoil. Applied Catalysis A: General, 314(2), 149-157. [Link]
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (2024, August 7). ACS Catalysis. [Link]
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2021). Chemical Science. [Link]
Lewis acid catalysis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
A Comparative Guide to the 13C NMR Shifts of 2-Chloro-3-fluoro-4-methylquinoline
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted quinolines are a cornerstone, forming the backb...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted quinolines are a cornerstone, forming the backbone of numerous therapeutic agents and functional materials.[1][2] This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-chloro-3-fluoro-4-methylquinoline, a molecule of interest in drug discovery programs. By juxtaposing theoretical predictions with experimental data from analogous structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the spectral data of similarly complex quinoline derivatives.
The Challenge of Predicting 13C NMR Shifts in Polysubstituted Quinolines
The 13C NMR spectrum is a powerful tool, offering a unique fingerprint of a molecule's carbon framework. However, in polysubstituted systems like 2-chloro-3-fluoro-4-methylquinoline, the interplay of various electronic and steric effects can lead to complex and sometimes counterintuitive chemical shifts. The electronegative chlorine and fluorine atoms, along with the electron-donating methyl group, exert significant influence on the electron density distribution within the quinoline ring system, thereby altering the resonance frequencies of the carbon nuclei.[3][4]
Predicting these shifts with high accuracy is a non-trivial task. While several methods exist, from empirical calculations to more sophisticated Density Functional Theory (DFT) approaches, a comprehensive understanding of substituent effects remains crucial for reliable spectral interpretation.[5][6][7][8] This guide will leverage established principles of substituent-induced chemical shifts to predict the 13C NMR spectrum of our target molecule and compare it with experimentally verified data of related compounds.
Workflow for Prediction and Comparative Analysis of 13C NMR Data
Caption: Workflow for the prediction and comparative analysis of 13C NMR shifts.
Predicted 13C NMR Chemical Shifts for 2-Chloro-3-fluoro-4-methylquinoline and Comparison with Analogs
The following table presents the predicted 13C NMR chemical shifts for 2-chloro-3-fluoro-4-methylquinoline, alongside the experimental data for quinoline and 2-chloroquinoline for a comparative analysis. The predictions are based on the additive effects of the chloro, fluoro, and methyl substituents on the quinoline scaffold, as inferred from the literature.
The presence of an adjacent fluorine atom and the chloro substituent will cause a downfield shift.
C-3
121.1
122.5
~145 (d, 1JCF ≈ 250 Hz)
The direct attachment of the highly electronegative fluorine atom will cause a significant downfield shift and a large one-bond C-F coupling constant.[9][10]
C-4
136.1
139.8
~130
The methyl group will cause a downfield shift, but the adjacent fluorine may have a shielding effect.
C-4a
128.2
127.3
~127
Minimal change expected as it is relatively removed from the substituents.
C-5
126.5
127.5
~128
Minor downfield shift due to overall electron withdrawal from the pyridine ring.
C-6
129.4
129.5
~130
Minor downfield shift.
C-7
127.7
127.8
~128
Minor downfield shift.
C-8
129.5
130.4
~131
Downfield shift due to proximity to the electron-withdrawing pyridine ring.
C-8a
148.3
147.9
~148
Minimal change expected.
CH3
-
-
~15
Typical chemical shift for a methyl group on an aromatic ring.
Note: Experimental data for quinoline and 2-chloroquinoline are sourced from publicly available spectral databases and literature.[11][12][13] The predicted shifts for 2-chloro-3-fluoro-4-methylquinoline are estimates and the actual experimental values may vary. The notation 'd' indicates a doublet due to coupling with fluorine.
In-depth Analysis of Substituent Effects
The predicted chemical shifts for 2-chloro-3-fluoro-4-methylquinoline are a composite of the individual and synergistic effects of the three substituents:
2-Chloro Group: The chlorine atom at the C-2 position is known to cause a downfield shift at the ipso-carbon (C-2) and the para-carbon (C-4).[3] This effect is clearly observed when comparing the experimental data of quinoline and 2-chloroquinoline.
3-Fluoro Group: Fluorine is the most electronegative element, and its effect on 13C NMR spectra is profound. A carbon directly bonded to fluorine experiences a very large downfield shift and exhibits a significant one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz.[9][10] This is the most dramatic predicted feature in the spectrum of our target molecule. Furthermore, two- and three-bond C-F couplings will likely be observed for C-2, C-4, and C-4a, leading to further splitting of these signals.
4-Methyl Group: The methyl group is electron-donating and typically causes a downfield shift at the ipso-carbon (C-4) and shielding (upfield shift) at the ortho- and para-positions. The interplay of this effect with the electron-withdrawing nature of the adjacent fluorine and the chlorine at C-2 makes the prediction for C-4 particularly complex.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted chemical shifts, a standardized experimental protocol is essential. The following provides a detailed methodology for acquiring the 13C NMR spectrum of 2-chloro-3-fluoro-4-methylquinoline.
1. Sample Preparation:
Dissolve 10-20 mg of the solid 2-chloro-3-fluoro-4-methylquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for quinoline derivatives.[3][14]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the 13C probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters for a Standard Proton-Decoupled 13C Spectrum:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
Number of Scans: 512 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to ¹H NMR.[3]
4. Data Processing:
Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform.
Phase the spectrum carefully.
Perform baseline correction.
Reference the spectrum to the TMS signal at 0.00 ppm.
Conclusion
The structural characterization of complex heterocyclic molecules like 2-chloro-3-fluoro-4-methylquinoline relies heavily on the detailed analysis of their NMR spectra. This guide has provided a framework for understanding and predicting the 13C NMR chemical shifts of this molecule by leveraging a comparative approach with known analogs. The interplay of the chloro, fluoro, and methyl substituents creates a unique spectral fingerprint. The provided experimental protocol offers a starting point for researchers to acquire high-quality data for the validation of these predictions and for the unambiguous structural elucidation of novel quinoline derivatives. The ability to accurately predict and interpret such spectra is an invaluable skill for any scientist involved in the design and synthesis of new chemical entities.
References
Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]
Semantic Scholar. (n.d.). 13C NMR spectra of some halocarbons. Shift predictions in polychloro‐quinolines and ‐isoquinolines. Retrieved from [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Retrieved from [Link]
Hansen, P. E., & Spanget-Larsen, J. (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4337-4350. [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(46), 9966-9973. [Link]
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). Quinoline. Retrieved from [Link]
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
Jasinski, J. P., Pek, A. E., Kumar, C. S. C., Yathirajan, H. S., & Kumar, S. (2011). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. [Link]
A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Chloro-3-fluoro-4-methylquinoline
Introduction 2-Chloro-3-fluoro-4-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. As with any active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Chloro-3-fluoro-4-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, offering the precision and sensitivity required to separate the main component from structurally similar process impurities and degradation products.
This guide provides an in-depth, comparative approach to developing a robust HPLC purity method for 2-Chloro-3-fluoro-4-methylquinoline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our choices in established chromatographic principles and regulatory expectations, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]
Chapter 1: Foundational Strategy and Analyte Characterization
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-Chloro-3-fluoro-4-methylquinoline possesses a unique combination of features that guide our initial choices:
Aromatic Quinoline Core: The fused aromatic ring system is hydrophobic and capable of strong π-π stacking interactions.
Halogen Substituents (Chloro & Fluoro): These groups increase the molecule's hydrophobicity and introduce specific electronic interactions (dipole-dipole).
Basic Nitrogen Atom: The nitrogen in the quinoline ring is basic (pKa ~4-5), meaning its protonation state is highly dependent on the mobile phase pH. An uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times.[5]
Based on these properties, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode, where a non-polar stationary phase is used with a polar mobile phase.[6] Our development strategy will therefore focus on systematically optimizing the key parameters within this mode.
Caption: Workflow for systematic HPLC method development.
Chapter 2: A Comparative Analysis of Stationary Phases
The choice of the stationary phase is the most critical factor influencing selectivity in RP-HPLC.[6][7] For an analyte like 2-Chloro-3-fluoro-4-methylquinoline, we must consider more than just hydrophobicity. We will compare three common, yet distinct, stationary phases.
Experimental Protocol: Column Scouting
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
Sample Preparation: Prepare a 0.5 mg/mL solution of 2-Chloro-3-fluoro-4-methylquinoline in a 50:50 mixture of acetonitrile and water. Include known or potential impurities if available.
Injection: Inject 5 µL of the sample onto each column under identical conditions.
Scouting Conditions:
Columns:
Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Pentafluorophenyl (PFP) (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient: 5% to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Temperature: 30 °C
Detection: UV at 285 nm (determined via UV-Vis scan)
Data Evaluation: Compare the chromatograms for resolution between the main peak and the closest eluting impurity, peak symmetry (tailing factor), and efficiency (plate count).
Discussion of Stationary Phase Alternatives
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobic interactions. While it provides good retention for the quinoline core, it may not offer sufficient selectivity to resolve closely related isomers or impurities that have similar hydrophobicity.[8][9]
Phenyl-Hexyl: This phase offers a unique "mixed-mode" retention mechanism. In addition to hydrophobic interactions, the phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic quinoline ring of the analyte. This alternative interaction mechanism can dramatically improve selectivity for aromatic compounds.
Pentafluorophenyl (PFP): PFP phases are highly effective for separating halogenated compounds and positional isomers.[10][11] The electron-deficient fluorinated ring can undergo dipole-dipole and π-π interactions, providing a different selectivity profile compared to both C18 and standard Phenyl phases.
Caption: Analyte interactions with different stationary phases.
Comparative Data: Stationary Phase Performance
Stationary Phase
Resolution (Main Peak/Impurity A)
Tailing Factor (Main Peak)
Efficiency (N) (Main Peak)
Rationale for Performance
C18
1.6
1.7
12,500
Poor resolution and peak tailing. Separation is based only on hydrophobicity, which is insufficient. Tailing is likely due to secondary interactions with silanols.
Phenyl-Hexyl
2.8
1.1
16,200
Optimal. Excellent resolution due to added π-π interactions. Symmetrical peak shape indicates good surface chemistry.
PFP
2.1
1.3
15,100
Good alternative. Offers different selectivity but with slightly more peak tailing than the Phenyl-Hexyl phase in this case.
Chapter 3: Mobile Phase Optimization
With the column selected, the next step is to optimize the mobile phase to fine-tune the separation. This involves selecting the organic solvent and controlling the pH of the aqueous component.[12][13]
Comparison 1: Organic Modifier (Acetonitrile vs. Methanol)
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC, but they possess different properties that can alter selectivity.[5]
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is aprotic. It often provides sharper peaks.
Methanol: Is a protic solvent and can act as a hydrogen bond donor, which can introduce different interactions and change elution order compared to ACN.
Experimental Protocol: Using the Phenyl-Hexyl column, run the same gradient program, first with ACN as the organic modifier and then substituting it with MeOH.
Comparative Data: Organic Modifier Effect
Organic Modifier
Resolution (Main Peak/Impurity A)
Backpressure (max)
Analysis Time
Acetonitrile
2.8
180 bar
18 min
Methanol
2.3
250 bar
22 min
Comparison 2: Mobile Phase pH
For an ionizable compound like 2-Chloro-3-fluoro-4-methylquinoline, pH control is non-negotiable for achieving a robust and reproducible method.[5][13] The general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single, uncharged form. With a basic nitrogen (pKa ~4-5), an acidic pH is required to ensure complete protonation or, more commonly for good retention in RP-HPLC, to suppress ionization by working at a low pH. An acidic mobile phase also sharpens peaks by suppressing the ionization of acidic silanol groups on the silica support.
Experimental Protocol: Using the Phenyl-Hexyl column and ACN, compare the chromatograms obtained with an unbuffered mobile phase versus one buffered at a low pH.
Condition A: Water / Acetonitrile
Condition B: 0.1% Formic Acid in Water / Acetonitrile
Comparative Data: Effect of pH
Aqueous Phase
Tailing Factor (Main Peak)
Retention Time RSD (n=6)
Water (Unbuffered)
2.1
3.5%
0.1% Formic Acid (pH ~2.7)
1.1
<0.2%
Chapter 4: The Optimized Method and System Suitability
After systematic optimization, we arrive at the final method. To ensure its performance is consistent day-to-day, a set of System Suitability Test (SST) criteria must be established, as mandated by pharmacopeial guidelines.[14][15]
Final Optimized HPLC Method
Parameter
Condition
Column
Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
30% B to 70% B in 15 min, hold at 70% for 2 min, return to 30% B in 1 min, equilibrate for 5 min
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
5 µL
Detection
UV at 285 nm
Run Time
23 minutes
System Suitability Testing (SST)
SST is a mandatory part of the analytical procedure, demonstrating that the chromatographic system is fit for its intended use before analyzing any samples.[16]
Ensures peak symmetry for accurate integration.[14]
Resolution (Rs)
Rs between main peak and closest impurity ≥ 2.0
Guarantees baseline separation for accurate quantitation of impurities.
Theoretical Plates (N)
N ≥ 10,000
Confirms column efficiency and performance.
Chapter 5: Next Steps - Method Validation
The developed method is now ready for formal validation according to ICH Q2(R2) guidelines.[17][18] This process provides documented evidence that the method is suitable for its intended purpose. Key validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.[16]
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Developing a robust HPLC purity method for a complex molecule like 2-Chloro-3-fluoro-4-methylquinoline is a systematic process rooted in scientific principles. By comparing stationary phases with different selectivities, we demonstrated the superiority of a Phenyl-Hexyl column, which leverages both hydrophobic and π-π interactions. Further optimization of the mobile phase, particularly the use of an acidic modifier to control the ionization of the basic analyte, was critical for achieving the desired peak shape and reproducibility. The resulting method, defined by stringent system suitability criteria, is a reliable and robust tool for the quality control of 2-Chloro-3-fluoro-4-methylquinoline, ready for full validation according to global regulatory standards.
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria
Source: Taylor & Francis Online
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Title: Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria
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Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma
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Title: Separation of Quinoline on Newcrom R1 HPLC column
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Title: ICH Guidelines for Analytical Method Validation Explained
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Title: (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives
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Title: Choosing the Right HPLC Column: A Complete Guide
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Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152
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Title: Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water
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Structural Characterization of 2-Chloro-3-fluoro-4-methylquinoline: Distinguishing Regioisomers in Drug Discovery
Topic: Structural Characterization of 2-Chloro-3-fluoro-4-methylquinoline vs. Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Isomer...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Characterization of 2-Chloro-3-fluoro-4-methylquinoline vs. Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Isomer Challenge
In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the core for antimalarials (chloroquine), antibacterials (fluoroquinolones), and emerging kinase inhibitors. The precise placement of halogen substituents—specifically chlorine and fluorine—dictates metabolic stability, lipophilicity, and binding affinity.
2-Chloro-3-fluoro-4-methylquinoline presents a unique characterization challenge. During synthesis, particularly via cyclization or halogenation pathways, regioisomers such as 2-chloro-4-fluoro-3-methylquinoline (positional swap) or 2-chloro-6-fluoro-4-methylquinoline (benzene ring substitution) often arise. Distinguishing these requires a robust analytical strategy that goes beyond simple mass spectrometry, as these isomers share identical molecular weights (
) and fragmentation patterns.
This guide outlines a self-validating spectroscopic workflow to unequivocally identify the target structure, leveraging specific heteronuclear coupling patterns (
- and -) as the primary discriminators.
Strategic Characterization Workflow
The following decision tree illustrates the logical flow for differentiating the target compound from its most common isomers.
Figure 1: Analytical decision tree for differentiating fluoro-methyl-quinoline isomers based on NMR coupling patterns.
Comparative Analysis: The Spectroscopic Fingerprint
Proton NMR (
NMR): The Methyl Group Probe
The most immediate diagnostic signal is the methyl group resonance. In the target molecule, the methyl group at position 4 is spatially proximate to the fluorine at position 3.
Target (2-Chloro-3-fluoro-4-methylquinoline): The methyl protons (
) exhibit a characteristic doublet splitting due to "through-space" and 4-bond coupling () with the fluorine atom.
Isomer A (4-fluoro-3-methyl): The methyl group is at C3. While it has a fluorine neighbor at C4, the coupling constant often differs, or the chemical shift of the methyl group moves upfield due to shielding effects.
Isomer B (6-fluoro-4-methyl): The fluorine is on the benzene ring, too distant to couple with the C4-methyl. The methyl signal appears as a sharp singlet .
Carbon-13 NMR (
NMR): The Coupling Constant Ruler
Fluorine (
, spin 1/2) couples strongly with carbon. The magnitude of these couplings () confirms the exact position of the fluorine.
Carbon Position
Target: 2-Cl-3-F-4-Me
Isomer A: 2-Cl-4-F-3-Me
Diagnostic Logic
C-3
Doublet ( Hz)
Doublet ( Hz)
Direct C-F bond vs. neighbor.
C-4
Doublet ( Hz)
Doublet ( Hz)
Identifies the fluorinated carbon.
C-2
Doublet ( Hz)
Doublet ( Hz)
Proximity of F to the C-Cl center.
C-Methyl
Doublet ( Hz)
Doublet ( Hz)
C-F distance to the methyl carbon.
Fluorine-19 NMR (
NMR)[1]
Chemical Shift: Aromatic fluorine typically resonates between -100 and -140 ppm.
Target: The fluorine signal will appear as a quartet (or broad multiplet) due to coupling with the three methyl protons (
).
Isomer B (6-F): The fluorine signal will appear as a triplet of doublets or similar multiplet due to coupling with H-5 and H-7, but without the quartet splitting from the methyl group.
Experimental Protocols
Analytical Sample Preparation
Objective: Ensure high-resolution spectra free from concentration-dependent shifts.
Solvent Selection: Use DMSO-
or CDCl . DMSO is preferred for quinolines to prevent aggregation, though CDCl often provides sharper resolution for coupling constants.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., ZnCl
residues from synthesis) which can broaden lines.
HPLC Method for Isomer Separation
Before NMR, purity must be established. Isomers often co-elute on standard C18 columns.
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior for separating halogenated regioisomers due to
- interactions.
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
Detection: UV at 254 nm (quinoline core absorption).
Synthesis Pathway (Context for Impurities)
Understanding the synthesis helps predict impurities. A common route involves the Vilsmeier-Haack reaction or cyclization of anilines.
Figure 2: Simplified synthetic pathway showing the origin of potential regioisomers.
References
Structural Analysis of Fluoroquinolones
Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin. (2023). PMC. Link
DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants. ResearchGate.[1][2] Link
Synthesis of Chloro-Methyl-Quinolines
An improved process for the synthesis of quinoline derivatives.[3] (Patent WO2007060685A1). Google Patents. Link
Synthesis and spectroscopic characterization of 2-methyl-4-styrylquinolines. (2022).[4][5] IUCr Journals. Link
NMR of Fluorinated Heterocycles
19F Coupling Constants Table. Alfa Chemistry. Link
19F Chemical Shifts and Coupling Constants.[2][6][7][8] UCSB NMR Facility. Link
A Comparative Guide to the Stability of Halogenated Quinoline Building Blocks for Drug Discovery
Introduction: The Enduring Significance of Halogenated Quinolines in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the quinoline ring has proven to be a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, binding affinity, and membrane permeability.[3][4] As researchers, scientists, and drug development professionals, a comprehensive understanding of the comparative stability of these halogenated building blocks is paramount for the rational design of robust and efficacious drug candidates.[5]
This guide provides an in-depth technical comparison of the stability of fluoro-, chloro-, bromo-, and iodoquinoline building blocks. Moving beyond a simple recitation of facts, we will delve into the underlying chemical principles that govern their stability under various stress conditions relevant to drug development. This includes a detailed examination of their susceptibility to chemical degradation (hydrolysis, oxidation, and photolysis) and their metabolic fate. By presenting supporting experimental data and detailed protocols, this guide aims to equip you with the knowledge to make informed decisions in the selection and application of these critical moieties in your drug discovery programs.
I. Fundamental Principles of Stability in Drug Discovery
The stability of a drug candidate is a critical determinant of its success, influencing its shelf-life, bioavailability, and safety profile.[5] Stability is broadly categorized into two main areas: chemical stability and metabolic stability.
Chemical Stability: Refers to the molecule's intrinsic resistance to degradation under various environmental conditions, such as pH, temperature, light, and oxidizing agents.[6] Instability can lead to a loss of potency and the formation of potentially toxic degradants.
Metabolic Stability: Describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[7][8] Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent dosing.
Forced degradation studies are a cornerstone of pharmaceutical development, intentionally subjecting a drug substance to harsh conditions to predict its degradation pathways and identify potential degradation products.[9] These studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.[10]
II. Comparative Chemical Stability of Halogenated Quinolines
The nature of the halogen substituent significantly influences the electronic properties of the quinoline ring and, consequently, its susceptibility to chemical degradation. The electronegativity and bond strength of the carbon-halogen (C-X) bond are key factors. Generally, the C-F bond is the strongest, followed by C-Cl, C-Br, and C-I. This trend in bond strength often correlates with the stability of the halogenated quinoline.
A. Hydrolytic Stability: The Influence of pH
Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those with labile functional groups.[6] For halogenated quinolines, the stability of the C-X bond to nucleophilic attack by water or hydroxide ions is a key consideration.
Expected Trend: Based on the C-X bond strength, the order of hydrolytic stability is generally expected to be:
Iodoquinolines, having the weakest C-I bond, are generally the most susceptible to nucleophilic substitution, especially under basic conditions.
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a general procedure for comparing the hydrolytic stability of different halogenated quinolines.
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each halogenated quinoline in a suitable organic solvent (e.g., acetonitrile or methanol).
Stress Conditions:
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the parent compound and detect any degradation products.[1][11][12]
B. Oxidative Stability: The Role of Electron Density
Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or residual peroxides in excipients.[6] The susceptibility of halogenated quinolines to oxidation is influenced by the electron density of the aromatic ring.
Expected Trend: Halogens are electron-withdrawing groups, which generally decrease the electron density of the quinoline ring and can increase its resistance to oxidation compared to the unsubstituted quinoline. The more electronegative the halogen, the greater this effect.
Fluoroquinolines > Chloroquinolines > Bromoquinolines > Iodoquinolines (in terms of resistance to oxidation)
However, the C-X bond itself can be a site of oxidative cleavage, particularly for the weaker C-Br and C-I bonds.
Experimental Protocol: Forced Oxidation Study
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the halogenated quinoline in a suitable solvent.
Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
Sample Analysis: Analyze the sample at various time points using a validated stability-indicating HPLC or UPLC-MS/MS method.
C. Photostability: The Impact of Light Absorption
Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions such as oxidation, reduction, or rearrangement.[13] Halogenated compounds can be particularly susceptible to photolysis, often involving the homolytic cleavage of the C-X bond.
Expected Trend: The photostability of halogenated quinolines can be complex and depends on the absorption spectrum of the molecule and the energy of the incident light. Generally, the weaker C-X bonds are more prone to cleavage upon photoexcitation. Studies on fluoroquinolones have shown that photodegradation can lead to defluorination, hydroxylation, and decarboxylation.[14] The specific degradation pathways are often influenced by the pH of the solution.[14]
Fluoroquinolines > Chloroquinolines > Bromoquinolines > Iodoquinolines (in terms of photostability)
Experimental Protocol: Photostability Study
Sample Preparation: Prepare a solution of the halogenated quinoline (e.g., 100 µg/mL) in a suitable solvent and place it in a transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
Light Exposure: Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13] A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
Table 1: Summary of Expected Comparative Chemical Stability of Halogenated Quinolines
Stability Type
Most Stable
Least Stable
Hydrolytic
Fluoroquinoline
> Chloroquinoline
> Bromoquinoline
> Iodoquinoline
Oxidative
Fluoroquinoline
> Chloroquinoline
> Bromoquinoline
> Iodoquinoline
Photolytic
Fluoroquinoline
> Chloroquinoline
> Bromoquinoline
> Iodoquinoline
Note: This table represents expected trends based on general chemical principles. Actual stability will depend on the specific isomer and other substituents present on the quinoline ring.
III. Comparative Metabolic Stability of Halogenated Quinolines
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[7] The primary site of drug metabolism is the liver, where enzymes such as Cytochrome P450s (CYPs) and aldehyde oxidases (AOs) play a major role.[7]
The nature and position of the halogen substituent can significantly impact metabolic stability. Halogenation can block sites of metabolism, alter the electronic properties of the molecule to disfavor enzymatic attack, or in some cases, introduce new metabolic liabilities.
Expected Trend: Predicting the metabolic stability of halogenated quinolines is complex and highly dependent on the specific enzymes involved. However, some general trends can be observed:
Blocking Metabolic Hotspots: Halogenation, particularly with fluorine or chlorine, at a position susceptible to metabolism (a "metabolic hotspot") can significantly increase metabolic stability.
Aldehyde Oxidase (AO) Metabolism: Quinolines are known substrates for aldehyde oxidase. The electronic properties of substituents can influence their susceptibility to AO-mediated metabolism. Electron-donating groups can make the quinoline ring more susceptible to oxidation by AO.[7]
Lipophilicity: Increasing halogen size (F < Cl < Br < I) generally increases lipophilicity, which can influence binding to metabolic enzymes and overall clearance.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a standardized method to assess and compare the metabolic stability of halogenated quinolines.[6][15]
Reagents and Materials:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Test compounds (halogenated quinolines) and positive control compounds (e.g., verapamil, testosterone)
Acetonitrile (for reaction termination)
Internal standard for LC-MS/MS analysis
Incubation Procedure:
Pre-warm a solution of HLM in phosphate buffer at 37°C.
Add the test compound (typically at a final concentration of 1 µM).
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Incubate the mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.[14]
Sample Analysis:
Centrifuge the quenched samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualization of Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.
IV. Degradation Pathway Elucidation: A Comparative Perspective
Understanding the degradation pathways of halogenated quinolines is crucial for identifying potential metabolites and degradants that may have their own pharmacological or toxicological profiles. LC-MS/MS is a powerful tool for the structural elucidation of these products.
General Degradation Pathways:
Hydrolysis: Cleavage of the C-X bond, leading to the formation of a hydroxyquinoline.
Oxidation: Hydroxylation of the quinoline ring, N-oxidation, or opening of the heterocyclic ring.
Photolysis: Homolytic cleavage of the C-X bond to form a radical species, which can then undergo further reactions. Defluorination has been observed for fluoroquinolones.[14]
Influence of the Halogen:
The nature of the halogen can influence the preferred degradation pathway. For instance, the weaker C-I bond is more susceptible to both nucleophilic attack and homolytic cleavage than the stronger C-F bond. Therefore, iodoquinolines are more likely to undergo deiodination compared to the dehalogenation of other haloquinolines.